

Introduction: A Chemist's Perspective on a Versatile Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3,5-Dichloro-4-hydroxybenzaldehyde
Cat. No.:	B186874

[Get Quote](#)

3,5-Dichloro-4-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis.^[1] Its structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and two chlorine atoms on the benzene ring, makes it a versatile building block for more complex molecules, including dyes and potential pharmaceutical compounds.^[1] Research has suggested that derivatives may possess biological activities, such as antibacterial properties, making this compound and its analogues of interest to the drug development community.^[1]

However, the very features that impart its synthetic utility—the functional groups and halogen substituents—also dictate its chemical reactivity and toxicological profile. Understanding these characteristics is not merely a regulatory hurdle; it is fundamental to ensuring laboratory safety, maintaining experimental integrity, and developing scalable, robust synthetic procedures. This guide provides a detailed examination of the safety and handling protocols for **3,5-Dichloro-4-hydroxybenzaldehyde**, grounded in its physicochemical properties and designed for the practicing scientist.

Section 1: Physicochemical and Hazard Profile

A thorough risk assessment begins with a clear understanding of the compound's intrinsic properties and associated hazards. This data forms the logical basis for every handling, storage, and disposal decision.

Identity and Physical Properties

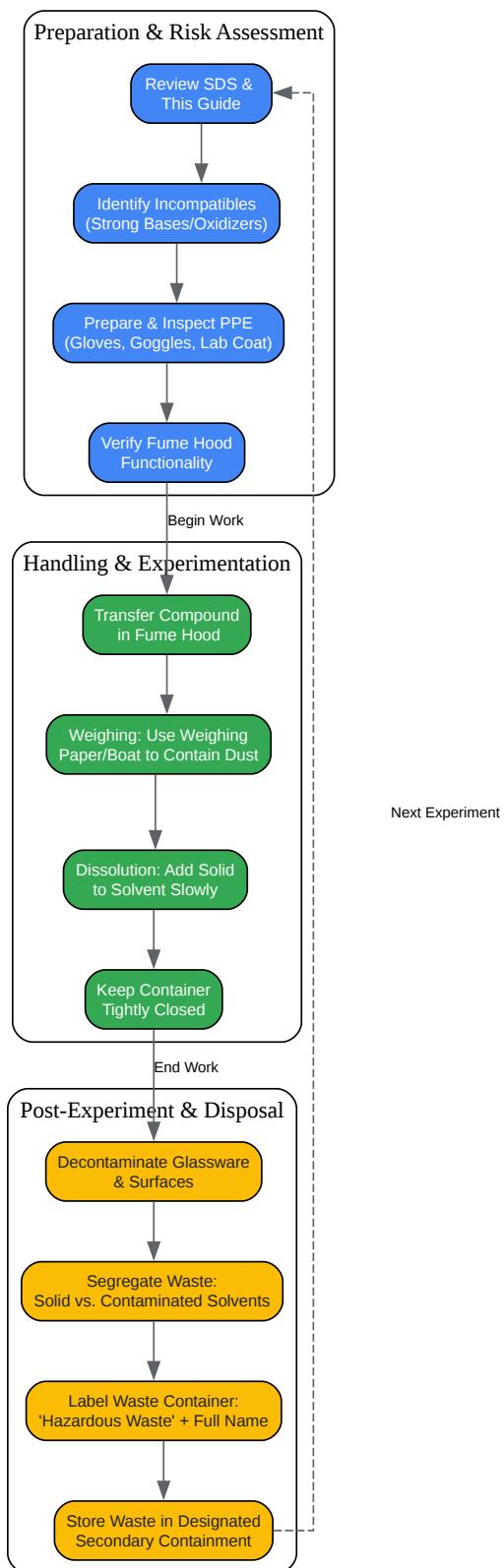
The compound is a white to off-white crystalline solid at room temperature.[\[1\]](#) Its limited water solubility but good solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO) are critical considerations for reaction quenching, extraction, and purification procedures.[\[1\]](#)

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ Cl ₂ O ₂	[2]
Molecular Weight	191.01 g/mol	[2]
CAS Number	2314-36-5	[3]
Appearance	White to off-white solid	[1]
Solubility	Limited in water; Soluble in ethanol, DMSO	[1]
Storage Temperature	2°C - 8°C (Refrigerated)	

GHS Hazard Identification and the Rationale Behind It

The Globally Harmonized System (GHS) provides a clear and consistent language for chemical hazards. **3,5-Dichloro-4-hydroxybenzaldehyde** is classified with several key warnings that are directly linked to its chemical structure.

Hazard Class	GHS Code	Hazard Statement	Structural Rationale	Source(s)
Skin Corrosion/Irritation	H315	Causes skin irritation	The phenolic hydroxyl and aldehyde groups can interact with skin proteins and lipids, while the chlorinated aromatic ring contributes to its lipophilicity, potentially enhancing skin penetration.	[3][4]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	The compound is a fine, crystalline solid. Particulate matter can cause mechanical irritation, while the chemical properties that irritate skin are significantly more potent on the sensitive mucous membranes of the eyes.	[3][4]
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation	As a fine powder, the compound can be easily aerosolized. Inhalation of the dust can irritate the mucous	[3][4]


Acute Toxicity, Oral (Potential)	H302	Harmful if swallowed	membranes of the respiratory tract.
			While not universally listed, this hazard appears in some notifications. Aldehydes can be reactive and irritating to the gastrointestinal tract. [3]

Expert Insight: The potential for dust formation is the primary exposure vector for this solid compound. Therefore, all handling procedures must be designed around the principle of minimizing dust generation and aerosolization.

Section 2: The Self-Validating Safety Workflow: From Receipt to Disposal

A robust safety protocol is a closed-loop system where each step validates the integrity of the next. The following workflow is designed to handle **3,5-Dichloro-4-hydroxybenzaldehyde** safely throughout its laboratory lifecycle.

[Click to download full resolution via product page](#)

Caption: Standard Laboratory Handling Workflow for **3,5-Dichloro-4-hydroxybenzaldehyde**.

Section 3: Detailed Protocols for Safe Handling

General advice is insufficient for professionals who require actionable, repeatable procedures. The following protocols are designed to be implemented directly in a laboratory setting.

Required Personal Protective Equipment (PPE)

The selection of PPE is non-negotiable and serves as the last line of defense against exposure.

Protection Type	Recommended Equipment	Standard/Specification	Justification	Source(s)
Eye and Face	Chemical safety goggles or a face shield	Conforming to EU EN166 or US OSHA 29 CFR 1910.133	Protects against dust particles and accidental splashes of solutions.	[5]
Hand	Nitrile or other chemically resistant gloves	Conforming to EU EN 374 or US OSHA 29 CFR 1910.138	Prevents skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling.	[6]
Body	Laboratory coat	N/A	Protects skin and personal clothing from contamination.	[5]
Respiratory	Not required under normal conditions with adequate engineering controls (i.e., fume hood).	Use a NIOSH/MSHA or EU EN 149 approved respirator if dust cannot be controlled at the source.	Protects against inhalation of irritating dust.	[6]

Step-by-Step Handling Protocol

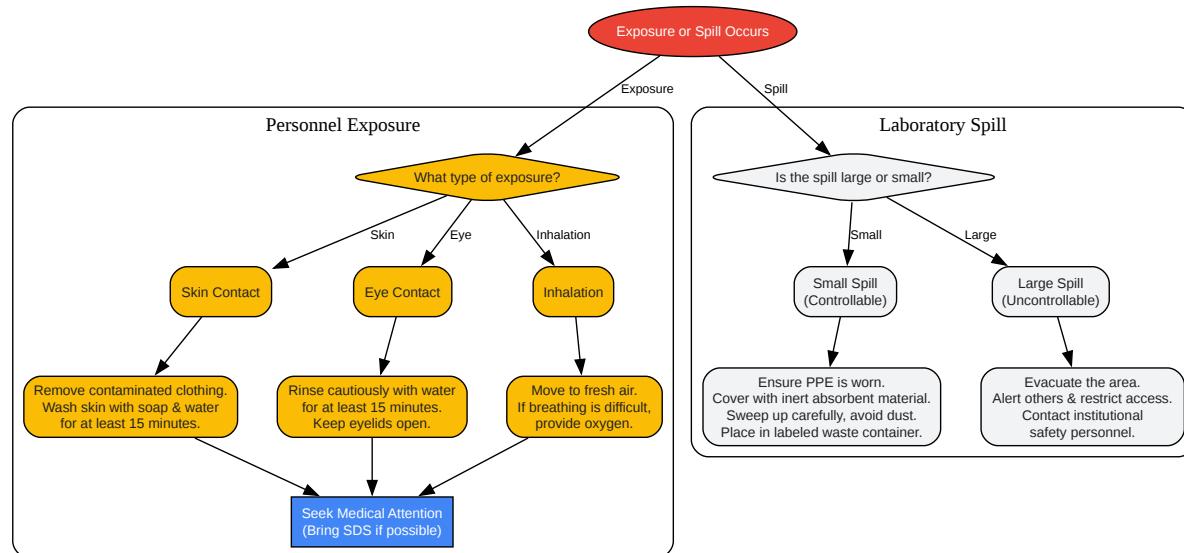
This protocol is designed for weighing and transferring the solid compound.

- Preparation: Before retrieving the compound from storage, ensure your designated fume hood is on and operating correctly. Clear the workspace of any unnecessary items.

- Don PPE: Put on your lab coat, safety goggles, and gloves.
- Transfer: Retrieve the container from its refrigerated storage (2°C - 8°C). Allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture, which could compromise compound integrity.
- Work Inside Hood: Place the container, a clean spatula, and a tared weigh boat or paper inside the chemical fume hood.
- Dispense Carefully: Open the container. Use the spatula to carefully transfer the required amount of solid to the weigh boat. Perform this action gently and close to the surface to minimize the generation of airborne dust.
- Seal Immediately: Tightly close the main container immediately after dispensing. This prevents contamination and accidental spills.
- Clean Up: Gently wipe the spatula and any minor dust particles from the work surface with a solvent-dampened cloth (e.g., ethanol). Dispose of the cloth in the solid hazardous waste container.
- Doff PPE: Remove gloves using the proper technique and dispose of them. Remove your lab coat and goggles outside the immediate work area. Wash hands thoroughly with soap and water.

Section 4: Understanding and Managing Chemical Reactivity

For drug development professionals, understanding a compound's reactivity is key to designing safe and effective synthetic routes.


- Incompatibility with Strong Bases: The phenolic hydroxyl group is acidic and will be readily deprotonated by strong bases (e.g., sodium hydroxide, potassium carbonate). This reaction is typically exothermic and, while often synthetically useful, must be controlled. Uncontrolled addition of a strong base could lead to a rapid temperature increase in a closed system.[5]
- Incompatibility with Strong Oxidizing Agents: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid.[7] This reaction can be highly exothermic and

potentially violent with strong oxidizers (e.g., potassium permanganate, chromium trioxide). The reaction of aldehydes with some oxidizing agents can also produce flammable or explosive byproducts.

- Thermal Decomposition: While stable under normal conditions, high temperatures can cause decomposition. Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[5]

Section 5: Emergency Procedures - A Logical Response Framework

In the event of an exposure or spill, a systematic and pre-planned response is critical.

[Click to download full resolution via product page](#)

Caption: Emergency Response Decision Tree for **3,5-Dichloro-4-hydroxybenzaldehyde**.

First-Aid Measures

- Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes.[\[5\]](#) Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[\[8\]](#)
- Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[\[5\]](#)[\[8\]](#) If skin irritation occurs, get medical advice.
- Inhalation: Remove to fresh air.[\[5\]](#) If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
- Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[\[5\]](#) Call a physician or poison control center immediately.

Section 6: Waste Management and Disposal

Proper disposal is the final, critical step in the chemical lifecycle.

- Categorization: All waste containing **3,5-Dichloro-4-hydroxybenzaldehyde**, including contaminated PPE, weigh paper, and absorbent materials, must be treated as hazardous waste.
- Collection:
 - Solid Waste: Collect pure, un-dissolved compound and contaminated solids (e.g., gloves, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
 - Liquid Waste: Collect contaminated solvents in a separate, sealed, and labeled liquid hazardous waste container. Do not mix incompatible waste streams.
- Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "**3,5-Dichloro-4-hydroxybenzaldehyde**".

- Disposal Path: All waste must be disposed of through an approved and licensed waste disposal company, following all local, state, and federal regulations. Do not pour waste down the drain or dispose of it in regular trash.

Conclusion

3,5-Dichloro-4-hydroxybenzaldehyde is a compound with significant potential in synthetic chemistry and drug discovery. Its safe and effective use hinges on a disciplined approach that is informed by its chemical properties. By treating safety not as a checklist but as an integrated, self-validating system, researchers can mitigate risks, protect themselves and their colleagues, and ensure the integrity of their scientific work. This guide provides the technical foundation for that system.

References

- **3,5-Dichloro-4-hydroxybenzaldehyde** | Solubility of Things. Vertex AI Search.
- **3,5-Dichloro-4-hydroxybenzaldehyde** is a triiodomethane derivative that reacts with chlorine to form a chlorin
- **3,5-Dichloro-4-hydroxybenzaldehyde** | C7H4Cl2O2 | CID 16839. PubChem.
- **3,5-Dichloro-4-hydroxybenzaldehyde** | 2314-36-5 | FD70957. Biosynth.
- SAFETY D
- **3,5-Dichloro-4-hydroxybenzaldehyde** | CAS 2314-36-5 | SCBT. Santa Cruz Biotechnology.
- 3,5-Dichlorosalicylaldehyde 99 90-60-8. Sigma-Aldrich.
- 4-Hydroxybenzaldehyde - Safety D
- Safety Data Sheet: 4-Hydroxybenzaldehyde. Carl ROTH.
- **3,5-dichloro-4-hydroxybenzaldehyde** AldrichCPR. Sigma-Aldrich.
- 3,5-Dichlorosalicylaldehyde | C7H4Cl2O2 | CID 66660. PubChem.
- 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584. PubChem.
- RIFM fragrance ingredient safety assessment, 4-hydroxybenzaldehyde, CAS registry number 123-08-0. Food and Chemical Toxicology.
- **3,5-Dichloro-4-hydroxybenzaldehyde**, 97%, Thermo Scientific 1 g | Buy Online. Thermo Fisher Scientific.
- 4-Hydroxybenzaldehyde | 123-08-0. ChemicalBook.
- 2314-36-5 | MFCD00017605 | **3,5-Dichloro-4-hydroxybenzaldehyde**. A2B Chem.
- Synthesis routes of **3,5-Dichloro-4-hydroxybenzaldehyde**. Benchchem.
- Proper Disposal of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A Guide for Labor

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. scbt.com [scbt.com]
- 3. 3,5-Dichloro-4-hydroxybenzaldehyde | C7H4Cl2O2 | CID 16839 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. westliberty.edu [westliberty.edu]
- 7. carlroth.com [carlroth.com]
- 8. 3,5-Dichloro-4-hydroxybenzaldehyde, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [Introduction: A Chemist's Perspective on a Versatile Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b186874#safety-and-handling-of-3-5-dichloro-4-hydroxybenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com